molecular formula C16H16FNO B5727515 2-fluoro-N-(2-isopropylphenyl)benzamide

2-fluoro-N-(2-isopropylphenyl)benzamide

Cat. No. B5727515
M. Wt: 257.30 g/mol
InChI Key: KNFRZWPHXBBYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(2-isopropylphenyl)benzamide, also known as LSN3213128, is a novel chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of benzamides and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.

Scientific Research Applications

2-fluoro-N-(2-isopropylphenyl)benzamide has shown potential in various scientific research applications. One of the significant areas of research is cancer treatment. Studies have shown that 2-fluoro-N-(2-isopropylphenyl)benzamide inhibits the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. It has also shown promising results in the treatment of inflammation and neurological disorders.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-isopropylphenyl)benzamide involves the inhibition of specific proteins involved in cell signaling pathways. It targets the ATP-binding site of protein kinases, which are essential for the activation of signaling pathways. By inhibiting these kinases, 2-fluoro-N-(2-isopropylphenyl)benzamide disrupts the signaling pathways, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
2-fluoro-N-(2-isopropylphenyl)benzamide has shown various biochemical and physiological effects in different studies. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 2-fluoro-N-(2-isopropylphenyl)benzamide has also shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurological disorders, 2-fluoro-N-(2-isopropylphenyl)benzamide has shown neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-fluoro-N-(2-isopropylphenyl)benzamide in lab experiments is its specificity towards specific proteins involved in cell signaling pathways. This specificity allows for the targeted inhibition of these proteins, leading to a more precise and effective treatment. However, one of the limitations of using 2-fluoro-N-(2-isopropylphenyl)benzamide is its low solubility in water, which can make it challenging to administer in certain experiments.

Future Directions

There are several future directions for the research of 2-fluoro-N-(2-isopropylphenyl)benzamide. One of the significant areas of research is the development of more effective synthesis methods that can increase the yield and purity of the compound. Another area of research is the identification of specific cancer types that are most responsive to 2-fluoro-N-(2-isopropylphenyl)benzamide treatment. Additionally, the potential use of 2-fluoro-N-(2-isopropylphenyl)benzamide in combination with other drugs for the treatment of cancer and other diseases is also an area of interest.

Synthesis Methods

The synthesis of 2-fluoro-N-(2-isopropylphenyl)benzamide involves a multistep process that starts with the reaction of 2-fluoroaniline with 2-isopropylbenzoic acid in the presence of a coupling reagent. The resulting product is then subjected to a series of reactions that involve the use of various reagents and solvents. The final step involves the purification of the product using column chromatography. The yield of the synthesis method is approximately 30%.

properties

IUPAC Name

2-fluoro-N-(2-propan-2-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-11(2)12-7-4-6-10-15(12)18-16(19)13-8-3-5-9-14(13)17/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFRZWPHXBBYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[2-(propan-2-yl)phenyl]benzamide

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